BUTYRONITRILE DIETHYL MALONATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

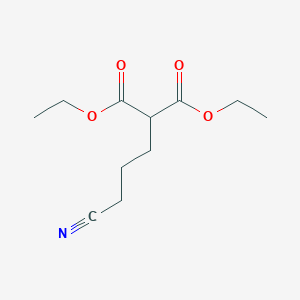

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(3-cyanopropyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-3-15-10(13)9(7-5-6-8-12)11(14)16-4-2/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBCSTVTPWJWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCC#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394567 | |

| Record name | Diethyl (3-cyanopropyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63972-18-9 | |

| Record name | Diethyl (3-cyanopropyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 2-(3-Cyanopropyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl 2-(3-cyanopropyl)malonate, a valuable intermediate in organic synthesis. The primary synthetic route detailed is the alkylation of diethyl malonate with a 4-halobutyronitrile, a classic example of malonic ester synthesis. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data. Visualizations of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the process.

Introduction

Diethyl 2-(3-cyanopropyl)malonate, also known by the common name butyronitrile diethyl malonate, is an organic compound with the chemical formula C₁₁H₁₇NO₄ and CAS number 63972-18-9. Its structure incorporates both a nitrile and two ester functional groups, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. The presence of the cyano group and the malonic ester moiety allows for a variety of subsequent chemical transformations.

The most common and efficient method for the preparation of diethyl 2-(3-cyanopropyl)malonate is the nucleophilic substitution reaction between the enolate of diethyl malonate and a suitable 4-halobutyronitrile, such as 4-chlorobutyronitrile or 4-bromobutyronitrile. This reaction falls under the well-established malonic ester synthesis, which allows for the formation of carbon-carbon bonds and the introduction of a substituted alkyl chain onto the alpha-carbon of the malonic ester.

Reaction Mechanism

The synthesis of diethyl 2-(3-cyanopropyl)malonate proceeds via a two-step mechanism:

-

Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide (NaOEt), to deprotonate the acidic α-hydrogen located between the two carbonyl groups. This results in the formation of a resonance-stabilized enolate ion.[1]

-

Nucleophilic Substitution (Sₙ2): The resulting enolate acts as a nucleophile and attacks the electrophilic carbon of the 4-halobutyronitrile in a bimolecular nucleophilic substitution (Sₙ2) reaction. The halide ion serves as the leaving group, leading to the formation of the desired product, diethyl 2-(3-cyanopropyl)malonate.

dot

Caption: Reaction mechanism for the synthesis of diethyl 2-(3-cyanopropyl)malonate.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of diethyl 2-(3-cyanopropyl)malonate.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

4-Chlorobutyronitrile (or 4-bromobutyronitrile)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide: In a dry three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas, so it should be performed in a well-ventilated fume hood. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise from a dropping funnel with continuous stirring.

-

Alkylation: After the addition of diethyl malonate is complete, add 4-chlorobutyronitrile dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts and wash with a saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude diethyl 2-(3-cyanopropyl)malonate can be further purified by vacuum distillation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of diethyl 2-(3-cyanopropyl)malonate.

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl Malonate | 1.0 equivalent | [2] |

| Sodium | 1.0 equivalent | [2] |

| 4-Halobutyronitrile | 1.0 - 1.1 equivalents | |

| Reaction Conditions | ||

| Solvent | Absolute Ethanol | [2] |

| Reaction Temperature | Reflux | |

| Reaction Time | 2 - 6 hours | |

| Product Characteristics | ||

| Molecular Formula | C₁₁H₁₇NO₄ | [3] |

| Molecular Weight | 227.26 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | 154 °C @ 0.5 mmHg | |

| Yield | ||

| Typical Yield | 70-85% |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of diethyl 2-(3-cyanopropyl)malonate.

dot

Caption: General experimental workflow for the synthesis of diethyl 2-(3-cyanopropyl)malonate.

Safety Considerations

-

Sodium metal: Reacts violently with water and is flammable. Handle with care in an inert atmosphere or under a layer of inert solvent.

-

Sodium ethoxide: Corrosive and moisture-sensitive. Handle in a dry environment.

-

4-Halobutyronitriles: These are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Diethyl ether: Highly flammable. Use in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of diethyl 2-(3-cyanopropyl)malonate via the alkylation of diethyl malonate is a robust and well-established method. This guide has provided a detailed overview of the reaction, including the mechanism, a comprehensive experimental protocol, and key quantitative data. The provided visualizations of the reaction pathway and experimental workflow serve to enhance the understanding of this important synthetic transformation. Adherence to proper laboratory safety procedures is crucial when performing this synthesis.

References

An In-depth Technical Guide to the Synthesis and Molecular Structure of Diethyl 2-(3-cyanopropyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structures of butyronitrile and diethyl malonate, and details a robust synthetic pathway to produce Diethyl 2-(3-cyanopropyl)malonate. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis and properties of this valuable chemical intermediate.

Introduction to Butyronitrile and Diethyl Malonate

Butyronitrile, also known as butanenitrile or propyl cyanide, is an aliphatic nitrile with a linear four-carbon chain. Diethyl malonate is a diester of malonic acid, characterized by an active methylene group flanked by two carbonyl groups, making it a versatile precursor in organic synthesis. While a direct condensation reaction between butyronitrile and diethyl malonate is not a conventional synthetic route, the combination of their structural motifs is achieved through the synthesis of Diethyl 2-(3-cyanopropyl)malonate.

Molecular Structures and Properties

A clear understanding of the physical and chemical properties of the reactants and the final product is crucial for successful synthesis.

Butyronitrile

Butyronitrile is a colorless liquid with the chemical formula C₄H₇N.[1][2] It consists of a propyl group attached to a cyano functional group.[1]

| Property | Value |

| Chemical Formula | C₄H₇N |

| Structural Formula | CH₃CH₂CH₂CN |

| Molecular Weight | 69.11 g/mol [1] |

| Appearance | Clear, colorless liquid[1] |

| Boiling Point | 115-117 °C[1] |

| Density | 0.794 g/mL at 25 °C[1] |

| CAS Number | 109-74-0[3] |

Diethyl Malonate

Diethyl malonate is a colorless liquid with an apple-like odor.[4] Its chemical formula is C₇H₁₂O₄.[4][5][6] The presence of the active methylene group makes the alpha-protons acidic and readily removable by a base.

| Property | Value |

| Chemical Formula | C₇H₁₂O₄[4][5][6] |

| Molecular Weight | 160.17 g/mol [4] |

| Appearance | Colorless liquid[4] |

| Boiling Point | 199 °C[4] |

| Density | 1.05 g/cm³[4] |

| CAS Number | 105-53-3[5][6] |

Diethyl 2-(3-cyanopropyl)malonate

This is the target molecule, which incorporates the structural features of both butyronitrile and diethyl malonate.

| Property | Value |

| Chemical Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| Boiling Point | 154°C at 0.5 mmHg |

| CAS Number | 63972-18-9 |

| Synonyms | Diethyl (3-cyanopropyl)malonate |

Synthetic Pathway: Malonic Ester Synthesis

The most logical and well-established method for synthesizing Diethyl 2-(3-cyanopropyl)malonate is the malonic ester synthesis. This involves the alkylation of diethyl malonate with a suitable halo-nitrile, such as 4-chlorobutyronitrile.

Reaction Mechanism

The reaction proceeds through the following steps:

-

Enolate Formation: A base, typically sodium ethoxide, deprotonates the α-carbon of diethyl malonate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The diethyl malonate enolate acts as a nucleophile and attacks the electrophilic carbon of 4-chlorobutyronitrile in an S_N2 reaction.

-

Product Formation: The chloride ion is displaced, forming a new carbon-carbon bond and yielding Diethyl 2-(3-cyanopropyl)malonate.

Caption: Reaction mechanism for the synthesis of Diethyl 2-(3-cyanopropyl)malonate.

Experimental Protocol

This section provides a detailed methodology for the synthesis of Diethyl 2-(3-cyanopropyl)malonate.

Materials and Reagents

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

4-Chlorobutyronitrile

-

Toluene

-

Hydrochloric acid (for workup)

-

Sodium chloride solution (for workup)

-

Anhydrous magnesium sulfate (for drying)

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and should be handled with care.

-

Enolate Formation: To the sodium ethoxide solution, add diethyl malonate dropwise via the dropping funnel with continuous stirring.

-

Alkylation: After the addition of diethyl malonate is complete, add 4-chlorobutyronitrile dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After cooling to room temperature, quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent.

-

Wash the combined organic layers with a dilute hydrochloric acid solution and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure Diethyl 2-(3-cyanopropyl)malonate.

-

Caption: Experimental workflow for the synthesis of Diethyl 2-(3-cyanopropyl)malonate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of alkylated malonic esters. Yields and reaction times can vary depending on the specific substrate and reaction conditions.

| Parameter | Typical Value |

| Reactant Ratio (Diethyl Malonate : Base : Alkylating Agent) | 1 : 1.1 : 1 |

| Reaction Temperature | Reflux in Ethanol (~78 °C) |

| Reaction Time | 4 - 12 hours |

| Typical Yield | 60 - 80% |

Conclusion

This technical guide has detailed the molecular structures of butyronitrile and diethyl malonate and has provided a comprehensive synthetic protocol for Diethyl 2-(3-cyanopropyl)malonate via malonic ester synthesis. The provided experimental workflow and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Careful execution of the described protocol will enable the successful synthesis of this important chemical intermediate.

References

- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. labsolu.ca [labsolu.ca]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

Formation of Alkyl Nitriles from Diethyl Malonate: A Technical Guide

Introduction

This technical guide provides an in-depth exploration of the chemical pathways for the synthesis of alkyl nitriles, specifically focusing on the conversion of diethyl malonate. The initial query specified the formation of "butyronitrile" from diethyl malonate. It is important to clarify that the structure of the final nitrile product is determined by the alkyl halide used in the initial alkylation step of the malonic ester. The term "butyronitrile" (also known as butanenitrile or propyl cyanide) implies a four-carbon chain including the nitrile carbon. To synthesize butyronitrile, an ethyl halide would be required. This guide will focus on the reaction using a propyl halide (e.g., 1-bromopropane), which, following the primary synthetic routes, will yield pentanenitrile (also known as valeronitrile). This clarification is crucial for accurate experimental design.

Two primary synthetic strategies will be discussed: a multi-step malonic ester synthesis route and a more direct cyanoacetic ester synthesis pathway. This document is intended for researchers, scientists, and professionals in drug development, providing detailed mechanistic insights, experimental protocols, and quantitative data to facilitate the practical application of these synthetic methods.

Pathway 1: Malonic Ester Synthesis Route to Pentanenitrile

This classical approach involves the alkylation of diethyl malonate with a propyl halide, followed by hydrolysis and decarboxylation to form pentanoic acid. The carboxylic acid is then converted in a three-step sequence to the desired nitrile.

Overall Reaction Scheme:

(EtOOC)₂CH₂ → (EtOOC)₂CH(CH₂CH₂CH₃) → HOOC(CH₂)₃CH₃ → ClOC(CH₂)₃CH₃ → H₂NOC(CH₂)₃CH₃ → N≡C(CH₂)₃CH₃

Mechanistic Details and Experimental Protocols

Step 1: Alkylation of Diethyl Malonate

The first step is the formation of a resonance-stabilized enolate from diethyl malonate, which then acts as a nucleophile to displace the halide from 1-bromopropane in an SN2 reaction.[1][2]

-

Mechanism: Enolate Formation and Alkylation

The process begins with the deprotonation of the acidic α-hydrogen of diethyl malonate by a strong base, typically sodium ethoxide in ethanol, to form a nucleophilic enolate.[3] This enolate then attacks the electrophilic carbon of the alkyl halide.[1]

Figure 1: Alkylation of Diethyl Malonate.

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Cool the sodium ethoxide solution and add diethyl malonate dropwise with stirring.

-

To the resulting solution of the sodium salt of diethyl malonate, add 1-bromopropane dropwise.

-

Heat the reaction mixture to reflux for 1-2 hours, until the solution is no longer alkaline.

-

Remove the ethanol by distillation.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the ether by distillation.

-

Purify the crude diethyl propylmalonate by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation

The resulting diethyl propylmalonate is then hydrolyzed to propylmalonic acid, which, being a β-dicarboxylic acid, readily undergoes decarboxylation upon heating to yield pentanoic acid.[1][5]

-

Mechanism: Hydrolysis and Decarboxylation

Acid- or base-catalyzed hydrolysis of the ester groups yields the dicarboxylic acid. Upon heating, a cyclic six-membered transition state facilitates the loss of carbon dioxide to form an enol, which then tautomerizes to the more stable carboxylic acid.[5]

Figure 2: Hydrolysis and Decarboxylation.

-

Reflux the diethyl propylmalonate from the previous step with a solution of sodium hydroxide in water until the ester has completely dissolved.

-

Cool the reaction mixture and acidify with concentrated sulfuric or hydrochloric acid.

-

Heat the acidified solution to induce decarboxylation, which is often evidenced by the evolution of carbon dioxide.

-

Extract the resulting pentanoic acid with an organic solvent, dry the organic layer, and purify by distillation.

Step 3: Conversion to Pentanenitrile

This is a three-stage process:

-

Formation of Pentanoyl Chloride: Pentanoic acid is converted to the more reactive acid chloride using thionyl chloride (SOCl₂).[8][9][10][11][12]

-

Formation of Pentanamide: The acid chloride reacts with ammonia to form the primary amide.[13][14]

-

Dehydration of Pentanamide: The amide is dehydrated to the corresponding nitrile using a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[15][16][17][18][19]

-

Mechanism: Carboxylic Acid to Nitrile Conversion

Figure 3: Carboxylic Acid to Nitrile Conversion Workflow.

-

Experimental Protocol: Synthesis of Pentanenitrile from Pentanoic Acid

-

Pentanoyl Chloride: In a fume hood, add thionyl chloride to pentanoic acid and reflux the mixture until the evolution of gas ceases. Distill the crude product to obtain pure pentanoyl chloride.[12]

-

Pentanamide: Add the pentanoyl chloride dropwise to a cooled, concentrated aqueous solution of ammonia with vigorous stirring. The amide will often precipitate and can be collected by filtration.[13]

-

Pentanenitrile: Mix the dry pentanamide with phosphorus pentoxide and heat the mixture. The pentanenitrile product can be distilled directly from the reaction mixture.[19]

Quantitative Data for Pathway 1

| Step | Reactants | Reagents | Product | Typical Yield | Reference |

| 1 | Diethyl malonate, 1-Bromopropane | Sodium ethoxide, Ethanol | Diethyl propylmalonate | 70-85% (estimated) | [4][20] |

| 2 | Diethyl propylmalonate | NaOH (aq), then H₂SO₄ (aq), Δ | Pentanoic acid | ~90% | [1][5] |

| 3a | Pentanoic acid | SOCl₂ | Pentanoyl chloride | >90% | [8][12] |

| 3b | Pentanoyl chloride | NH₃ (aq) | Pentanamide | High | [13][14] |

| 3c | Pentanamide | P₂O₅, Δ | Pentanenitrile | 75-94% | [15][18] |

Pathway 2: Cyanoacetic Ester Synthesis Route to Pentanenitrile

This pathway offers a more direct route to the target nitrile by starting with ethyl cyanoacetate. The key steps are the alkylation of ethyl cyanoacetate followed by a Krapcho decarboxylation.

Overall Reaction Scheme:

NCCH₂COOEt → NCCH(CH₂CH₂CH₃)COOEt → N≡C(CH₂)₃CH₃

Mechanistic Details and Experimental Protocols

Step 1: Alkylation of Ethyl Cyanoacetate

Similar to diethyl malonate, the α-hydrogen of ethyl cyanoacetate is acidic and can be removed by a base to form a nucleophilic enolate, which is then alkylated with a propyl halide.[21][22]

-

Mechanism: Alkylation of Ethyl Cyanoacetate

The mechanism is analogous to the alkylation of diethyl malonate, involving the formation of a resonance-stabilized enolate followed by an SN2 reaction.

Figure 4: Alkylation of Ethyl Cyanoacetate.

-

Experimental Protocol: Synthesis of Ethyl 2-cyanopentanoate [22]

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add ethyl cyanoacetate to the solution, followed by the dropwise addition of 1-bromopropane.

-

Heat the mixture under reflux for several hours.

-

Distill off the ethanol and add water to the residue.

-

Extract the product with diethyl ether, wash the organic layer, dry it, and remove the solvent.

-

Purify the product by vacuum distillation.

Step 2: Krapcho Decarboxylation

The Krapcho decarboxylation is an effective method for the dealkoxycarbonylation of esters that have an electron-withdrawing group at the β-position, such as α-cyano esters.[23][24][25]

-

Mechanism: Krapcho Decarboxylation

The reaction is typically carried out in a dipolar aprotic solvent like DMSO with a salt, such as lithium chloride, and a small amount of water at high temperatures. The halide ion acts as a nucleophile, attacking the ethyl group of the ester in an SN2 fashion. This is followed by decarboxylation of the resulting carboxylate intermediate to form a carbanion, which is then protonated by water.[23]

Figure 5: Krapcho Decarboxylation.

-

In a round-bottom flask, dissolve the ethyl 2-cyanopentanoate in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of lithium chloride and a small amount of water.

-

Heat the mixture to a high temperature (typically 150-180 °C) and maintain it for several hours until gas evolution ceases.

-

Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

-

Wash the organic extracts, dry the solution, and purify the pentanenitrile by distillation.

Quantitative Data for Pathway 2

| Step | Reactants | Reagents | Product | Typical Yield | Reference |

| 1 | Ethyl cyanoacetate, 1-Bromopropane | Sodium ethoxide, Ethanol | Ethyl 2-cyanopentanoate | 70-90% | [22][27] |

| 2 | Ethyl 2-cyanopentanoate | LiCl, H₂O, DMSO, Δ | Pentanenitrile | High | [23][25][28] |

Conclusion

Both the malonic ester synthesis route and the cyanoacetic ester synthesis route are viable methods for the preparation of pentanenitrile from a malonate-type starting material and a propyl halide.

-

Pathway 1 (Malonic Ester Synthesis) is a classic and well-established method. However, it is a longer process involving more synthetic steps, which can lead to a lower overall yield. Its advantage lies in the ready availability of diethyl malonate and the robustness of each individual step.

-

Pathway 2 (Cyanoacetic Ester Synthesis) is a more convergent and efficient approach, requiring fewer steps. The Krapcho decarboxylation is a powerful reaction that often proceeds in high yield under relatively simple conditions, although it requires high temperatures.

The choice of pathway will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory equipment available. For efficiency and higher overall yield, the cyanoacetic ester synthesis is generally the preferred method. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize alkyl nitriles for their applications in drug discovery and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. US2373011A - Production of malonic acid - Google Patents [patents.google.com]

- 8. homework.study.com [homework.study.com]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 11. Solved Which conditions (reagent) will convert pentanoic | Chegg.com [chegg.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00843E [pubs.rsc.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. zenodo.org [zenodo.org]

- 23. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 24. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Decarboxylation [organic-chemistry.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. [PDF] Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3′-Dicyanomethyl-2-oxindoles in a Reaction with Isatin | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Diethyl (2-cyanoethyl)malonate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of diethyl (2-cyanoethyl)malonate. It details the common synthetic route to this compound via the Michael addition reaction and explores its key chemical transformations, including hydrolysis and decarboxylation, which are crucial for its application in organic synthesis. This document includes detailed experimental protocols and visual representations of reaction pathways to serve as a practical resource for laboratory work.

Introduction

Diethyl (2-cyanoethyl)malonate is a valuable intermediate in organic synthesis, featuring a reactive methylene group flanked by two ester functionalities and a cyanoethyl substituent. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide range of compounds, particularly heterocyclic structures and modified carboxylic acids. Its utility is prominent in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. This guide aims to provide a detailed repository of its properties and synthetic applications.

Physicochemical Properties

The physical and chemical properties of diethyl (2-cyanoethyl)malonate are summarized below. These properties are essential for its safe handling, storage, and application in chemical reactions.

Identification and General Properties

| Property | Value | Source |

| CAS Number | 17216-62-5 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₀H₁₅NO₄ | [1][2][4][5][6][7][8][9] |

| Molecular Weight | 213.23 g/mol | [1][2][4][5][6][7][8][9] |

| IUPAC Name | diethyl 2-(2-cyanoethyl)propanedioate | [9] |

| Synonyms | (2-Cyanoethyl)malonic acid diethyl ester, Diethyl 2-cyanomalonate | [1][4][5][6][7] |

| Appearance | Colorless to light yellow clear liquid | [2] |

Physical Properties

| Property | Value | Source |

| Boiling Point | 115-118 °C at 2 mmHg165 °C at 18 mmHg | [1][2][3] |

| Density | 1.078 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.436 | [1][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

Spectroscopic Data

While direct spectral data is not provided, the expected spectroscopic features for diethyl (2-cyanoethyl)malonate are as follows. Researchers can find reference spectra in databases such as the NIST WebBook and SDBS.[5][6][9]

-

¹H NMR: The spectrum would show characteristic signals for the ethyl ester groups (a triplet for the methyl protons and a quartet for the methylene protons) and the cyanoethyl group (two triplets for the methylene protons). The methine proton would appear as a multiplet.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the ester groups, the nitrile carbon, the carbons of the ethyl groups, the carbons of the cyanoethyl chain, and the methine carbon.

-

FT-IR: A strong absorption band for the nitrile group (-C≡N) is expected around 2240 cm⁻¹. Another strong absorption band for the ester carbonyl group (-C=O) would be observed around 1730 cm⁻¹. C-H and C-O stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of ethoxy groups, the cyanoethyl group, and other characteristic fragments.[5][6]

Synthesis of Diethyl (2-cyanoethyl)malonate

The primary method for synthesizing diethyl (2-cyanoethyl)malonate is through a Michael addition reaction between diethyl malonate and acrylonitrile.[10][11] This reaction is typically catalyzed by a base. The mono-adduct is an intermediate in the synthesis of diethyl bis(2-cyanoethyl)malonate.[11][12]

Caption: Synthesis of Diethyl (2-cyanoethyl)malonate via Michael Addition.

Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of the bis-adduct and is expected to yield the mono-adduct by controlling the stoichiometry of the reactants.[11][12][13]

Materials:

-

Diethyl malonate

-

Acrylonitrile

-

1,4-Dioxane (solvent)

-

Triton B (40% solution in methanol) as a catalyst

-

Concentrated Hydrochloric Acid

-

Ice-water

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve diethyl malonate in 1,4-dioxane.

-

Add a catalytic amount of Triton B solution to the flask.

-

Cool the flask in a water bath to control the reaction temperature.

-

Add acrylonitrile dropwise to the solution over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained between 30-40°C.[12]

-

After the addition is complete, stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to maximize the yield of the mono-substituted product.

-

Once the desired conversion is achieved, pour the reaction mixture into a beaker containing ice-water and a small amount of concentrated hydrochloric acid to neutralize the catalyst.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Chemical Reactivity and Transformations

Diethyl (2-cyanoethyl)malonate can undergo several key reactions, making it a versatile synthetic intermediate.

Hydrolysis

The ester and nitrile functionalities of diethyl (2-cyanoethyl)malonate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.[14]

Caption: Hydrolysis of Diethyl (2-cyanoethyl)malonate.

5.1.1. Experimental Protocol: Acid-Catalyzed Hydrolysis

-

To a round-bottom flask, add diethyl (2-cyanoethyl)malonate and a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure to obtain the crude dicarboxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Decarboxylation

Substituted malonic acids readily undergo decarboxylation upon heating to yield a substituted carboxylic acid.[15] The product of hydrolysis of diethyl (2-cyanoethyl)malonate can be decarboxylated to produce 4-cyanobutanoic acid.

Caption: Decarboxylation of (2-carboxyethyl)malonic acid.

5.2.1. Experimental Protocol: Decarboxylation

-

Place the crude or purified (2-carboxyethyl)malonic acid in a round-bottom flask equipped with a condenser.

-

Heat the flask in an oil bath to a temperature above the melting point of the dicarboxylic acid (typically 150-180 °C).

-

Continue heating until the evolution of carbon dioxide ceases.

-

Cool the flask to room temperature.

-

The resulting crude 4-cyanobutanoic acid can be purified by recrystallization or distillation under reduced pressure.

Safety and Handling

Diethyl (2-cyanoethyl)malonate is harmful if swallowed, in contact with skin, or if inhaled.[9] It is also irritating to the eyes, respiratory system, and skin.[2]

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements: H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled)[9]

-

Precautionary Statements: P261, P264, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors or mist.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

Diethyl (2-cyanoethyl)malonate is a synthetically important molecule with a well-defined set of physical and chemical properties. Its synthesis via Michael addition is a robust and scalable process. The reactivity of its functional groups, particularly through hydrolysis and decarboxylation, provides access to a variety of other valuable chemical entities. This guide serves as a foundational resource for researchers utilizing diethyl (2-cyanoethyl)malonate in their synthetic endeavors.

References

- 1. chemwhat.com [chemwhat.com]

- 2. Diethyl (2-Cyanoethyl)malonate | CAS 17216-62-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. CAS # 17216-62-5, Diethyl 2-(2-cyanoethyl)malonate, 2-Cyanoethylmalonic acid diethyl ester - chemBlink [ww.chemblink.com]

- 4. Diethyl 2-(2-cyanoethyl)-malonate (CAS 17216-62-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Diethyl 2-(2-cyanoethyl)-malonate [webbook.nist.gov]

- 6. Diethyl 2-(2-cyanoethyl)-malonate [webbook.nist.gov]

- 7. Diethyl 2-(2-cyanoethyl)-malonate [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. Diethyl (2-cyanoethyl)malonate | C10H15NO4 | CID 87005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. US2373011A - Production of malonic acid - Google Patents [patents.google.com]

- 15. Decarboxylation [organic-chemistry.org]

An In-depth Technical Guide to the Spectral Data of Diethyl Butylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for diethyl butylmalonate, a substituted diethyl malonate. The information presented is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the synthesis of pharmaceutical intermediates. This guide also includes spectral data for the parent compound, diethyl malonate, and butyronitrile for comparative analysis.

Quantitative Spectral Data

The following tables summarize the key spectral data for diethyl butylmalonate, diethyl malonate, and butyronitrile.

Table 1: ¹H NMR Spectral Data

| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Diethyl Butylmalonate | ~4.19 | q | 4H | -OCH₂ CH₃ |

| ~3.32 | t | 1H | -CH(CH₂CH₂CH₂CH₃)- | |

| ~1.88 | m | 2H | -CHCH₂ CH₂CH₂CH₃ | |

| ~1.29 | m | 4H | -CHCH₂CH₂CH₂ CH₃ | |

| ~1.25 | t | 6H | -OCH₂CH₃ | |

| ~0.90 | t | 3H | -CH₂CH₂CH₂CH₃ | |

| Diethyl Malonate [1][2] | 4.20 | q | 4H | -OCH₂ CH₃ |

| 3.39 | s | 2H | -CH₂ - | |

| 1.27 | t | 6H | -OCH₂CH₃ | |

| Butyronitrile [3] | 2.34 | t | 2H | -CH₂ CN |

| 1.70 | sextet | 2H | -CH₂CH₂ CH₃ | |

| 1.08 | t | 3H | -CH₂CH₂CH₃ |

Note: NMR data is typically recorded in CDCl₃. Chemical shifts can vary slightly depending on the solvent and instrument.

Table 2: ¹³C NMR Spectral Data

| Compound | Chemical Shift (ppm) | Assignment |

| Diethyl Butylmalonate [4][5] | ~169 | C =O |

| ~61 | -OCH₂ CH₃ | |

| ~52 | -CH (CH₂CH₂CH₂CH₃)- | |

| ~30 | -CHCH₂ CH₂CH₂CH₃ | |

| ~29 | -CHCH₂CH₂ CH₂CH₃ | |

| ~23 | -CHCH₂CH₂CH₂ CH₃ | |

| ~14 | -OCH₂CH₃ | |

| ~13.8 | -CH₂CH₂CH₂CH₃ | |

| Diethyl Malonate [1] | 166.8 | C =O |

| 61.5 | -OCH₂ CH₃ | |

| 41.7 | -CH₂ - | |

| 14.0 | -OCH₂CH₃ | |

| Butyronitrile [6] | 119.5 | -C N |

| 19.1 | -CH₂ CN | |

| 18.8 | -CH₂CH₂ CH₃ | |

| 13.4 | -CH₂CH₂CH₃ |

Table 3: IR Spectral Data

| Compound | Wavenumber (cm⁻¹) | Interpretation |

| Diethyl Butylmalonate [7][8] | ~2960, 2937, 2875 | C-H stretch (alkyl) |

| ~1750, 1734 | C=O stretch (ester) | |

| ~1467 | C-H bend (alkyl) | |

| ~1369 | C-H bend (alkyl) | |

| ~1256, 1179, 1037 | C-O stretch (ester) | |

| Diethyl Malonate [9] | ~2980, 2940, 2900 | C-H stretch (alkyl) |

| ~1750, 1735 | C=O stretch (ester) | |

| ~1470, 1450 | C-H bend (alkyl) | |

| ~1370 | C-H bend (alkyl) | |

| ~1260, 1150, 1030 | C-O stretch (ester) | |

| Butyronitrile [10][11] | ~2965, 2938, 2879 | C-H stretch (alkyl) |

| ~2249 | C≡N stretch (nitrile) | |

| ~1468 | C-H bend (alkyl) | |

| ~1385 | C-H bend (alkyl) |

Table 4: Mass Spectrometry Data

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Diethyl Butylmalonate [4][12][13] | 216 (M⁺) | 171 [M-OC₂H₅]⁺, 160 [M-C₄H₈]⁺ (McLafferty), 143, 115, 88 |

| Diethyl Malonate [14] | 160 (M⁺) | 115 [M-OC₂H₅]⁺, 88 [M-COOC₂H₅]⁺, 43 |

| Butyronitrile [15] | 69 (M⁺) | 41 [C₃H₅]⁺, 29 [C₂H₅]⁺, 27 [C₂H₃]⁺ |

Experimental Protocols

The synthesis of diethyl butylmalonate is typically achieved through the alkylation of diethyl malonate. The following is a representative experimental protocol.

Synthesis of Diethyl n-Butylmalonate[16][17][18]

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl malonate

-

n-Butyl bromide

-

Round-bottomed flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, sodium metal is cautiously added to absolute ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and may require cooling.

-

Formation of Malonic Ester Enolate: After all the sodium has reacted and the solution has cooled, diethyl malonate is added dropwise to the sodium ethoxide solution with stirring. This results in the formation of the sodium salt of the diethyl malonate enolate.

-

Alkylation: n-Butyl bromide is then added slowly to the reaction mixture. An exothermic reaction occurs, leading to the formation of diethyl n-butylmalonate.

-

Workup and Purification: After the reaction is complete, the mixture is refluxed for a period to ensure completion. The ethanol is then removed by distillation. Water is added to the residue, and the organic layer containing the product is separated. The crude product is then purified by vacuum distillation.

Acquisition of Spectral Data:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid film between salt plates (e.g., NaCl or KBr).

-

Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a gas chromatograph (GC-MS) for separation and analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral analysis of diethyl butylmalonate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Diethyl malonate(105-53-3) 1H NMR [m.chemicalbook.com]

- 3. BUTYRONITRILE(109-74-0) 1H NMR spectrum [chemicalbook.com]

- 4. Diethyl butylmalonate | C11H20O4 | CID 67244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Diethyl butylmalonate(133-08-4) IR Spectrum [chemicalbook.com]

- 8. Solved Analyze the following IR graph and include as much | Chegg.com [chegg.com]

- 9. Diethyl malonate [webbook.nist.gov]

- 10. BUTYRONITRILE(109-74-0) IR Spectrum [m.chemicalbook.com]

- 11. Butanenitrile [webbook.nist.gov]

- 12. Diethyl butylmalonate [webbook.nist.gov]

- 13. Solved The electron ionization mass spectrum (EI-MS) of | Chegg.com [chegg.com]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. Butyronitrile | C4H7N | CID 8008 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cyclization Reactions Involving Butyronitrile Derivatives and Diethyl Malonate for the Synthesis of Substituted Pyridones

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The cyclization of nitriles with active methylene compounds like diethyl malonate is a fundamental strategy in heterocyclic chemistry, providing access to a variety of important molecular scaffolds. This document provides detailed application notes and experimental protocols for a synthetic route involving a derivative of butyronitrile and diethyl malonate to yield a substituted 4-hydroxy-2-pyridone. Due to the low reactivity of the α-protons of butyronitrile in direct condensation reactions, a more robust two-step sequence is presented. This involves an initial Michael addition of diethyl malonate to crotononitrile (an isomer of butyronitrile), followed by a base-catalyzed intramolecular cyclization. This methodology is valuable for the synthesis of functionalized pyridone cores, which are prevalent in pharmaceuticals and agrochemicals.

Section 1: Reaction Overview and Mechanism

The overall transformation involves the reaction of diethyl malonate with crotononitrile to form a Michael adduct, which then undergoes an intramolecular cyclization to yield 3-ethyl-4-hydroxy-6-methyl-2-pyridone.

Reaction Scheme:

Reaction Mechanism:

The reaction proceeds in two key stages:

-

Michael Addition: A base, such as sodium ethoxide, deprotonates diethyl malonate to form a resonance-stabilized carbanion. This nucleophile then attacks the β-carbon of the α,β-unsaturated nitrile (crotononitrile) in a conjugate addition. Subsequent protonation yields the Michael adduct.

-

Intramolecular Cyclization (Thorpe-Ziegler type): In the presence of a strong base, the Michael adduct undergoes an intramolecular condensation. The base abstracts a proton from the α-carbon of the nitrile, and the resulting carbanion attacks one of the ester carbonyls, leading to a cyclic intermediate. Subsequent tautomerization and loss of ethanol result in the formation of the stable 4-hydroxy-2-pyridone ring system.

Logical Workflow of the Synthesis

Caption: General workflow for the synthesis of a substituted pyridone.

Section 2: Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(1-cyanopropan-2-yl)malonate (Michael Adduct)

This protocol details the Michael addition of diethyl malonate to crotononitrile.

Materials:

-

Diethyl malonate

-

Crotononitrile

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1 equivalent) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature with stirring.

-

Addition of Crotononitrile: Cool the reaction mixture in an ice bath and add crotononitrile (1 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 3-Ethyl-4-hydroxy-6-methyl-2-pyridone (Cyclization)

This protocol describes the intramolecular cyclization of the Michael adduct to the final pyridone product.

Materials:

-

Diethyl 2-(1-cyanopropan-2-yl)malonate (from Protocol 1)

-

Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous toluene or xylene

-

Hydrochloric acid (HCl), 1 M

-

Distilled water

-

Round-bottom flask

-

Reflux condenser with a Dean-Stark trap

-

Stirring apparatus

-

Büchner funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the Michael adduct (1 equivalent) in anhydrous toluene.

-

Addition of Base: Add sodium ethoxide (1.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux. Ethanol will be collected in the Dean-Stark trap as it is formed during the cyclization. Continue refluxing for 6-8 hours or until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature. A solid precipitate of the sodium salt of the pyridone may form.

-

Acidification: Carefully add 1 M hydrochloric acid to the cooled reaction mixture with stirring until the pH is acidic (pH ~ 2-3).

-

Isolation: The product will precipitate from the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold water and then with a small amount of cold ethanol. Dry the product in a vacuum oven.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Section 3: Data Presentation

The following tables summarize typical quantitative data for the reactions described. Yields and reaction times can vary based on the specific substrate and reaction scale.

Table 1: Quantitative Data for Michael Addition (Protocol 1)

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOEt | Ethanol | Reflux | 5 | 75-85 |

| 2 | t-BuOK | THF | Room Temp | 12 | 70-80 |

| 3 | DBU | Acetonitrile | 50 | 8 | 65-75 |

Table 2: Quantitative Data for Intramolecular Cyclization (Protocol 2)

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOEt | Toluene | Reflux | 7 | 80-90 |

| 2 | t-BuOK | Xylene | Reflux | 6 | 85-95 |

| 3 | NaH | THF | Reflux | 10 | 70-80 |

Section 4: Mandatory Visualizations

Reaction Mechanism Diagram

Caption: Mechanism of pyridone synthesis via Michael addition and cyclization.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions provided are illustrative and may require optimization for specific substrates and scales.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Butyronitrile and Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridones, a significant class of heterocyclic compounds, from the readily available starting materials: butyronitrile and diethyl malonate. This synthetic route offers a versatile and efficient method for accessing functionalized pyridone scaffolds, which are of considerable interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

The condensation reaction between nitriles and active methylene compounds, such as diethyl malonate, provides a powerful strategy for the construction of various heterocyclic systems. The reaction of butyronitrile with diethyl malonate, typically under basic conditions, leads to the formation of substituted 2,4-dihydroxypyridine derivatives, which exist in equilibrium with their pyridone tautomers. This transformation is a variation of the Guareschi-Thorpe condensation and allows for the introduction of a propyl group at the 6-position of the resulting pyridone ring, offering a valuable building block for further synthetic modifications.

Core Reaction and Mechanism

The fundamental reaction involves the base-catalyzed condensation of two molecules of butyronitrile with one molecule of diethyl malonate. The reaction proceeds through a series of steps including nitrile dimerization, cyclization, and subsequent aromatization to yield the stable pyridone ring system. The general pathway is illustrated below.

Caption: General reaction pathway for the synthesis of substituted pyridones.

Experimental Protocols

The following protocols are representative methods for the synthesis of substituted pyridones from butyronitrile and diethyl malonate. Researchers should adapt these procedures based on their specific target molecules and available laboratory equipment.

Protocol 1: One-Pot Synthesis of 6-Propyl-2,4-dihydroxynicotinonitrile

This protocol is adapted from general procedures for the synthesis of functionalized pyridones from nitriles and dialkyl malonates.

Materials:

-

Butyronitrile

-

Diethyl malonate

-

Sodium ethoxide (NaOEt) or Sodium metal

-

Anhydrous ethanol

-

Hydrochloric acid (HCl), concentrated

-

Dioxane

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

-

Reaction Mixture Assembly: To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.

-

Addition of Butyronitrile: Add butyronitrile (2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 4-5. A precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the desired 6-propyl-2,4-dihydroxynicotinonitrile.

Data Presentation

The following table summarizes typical reactant and product information for the synthesis of a substituted pyridone.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio |

| Butyronitrile | C₄H₇N | 69.11 | Starting Material | 2 |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | Starting Material | 1 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | Base Catalyst | 1 |

| 6-Propyl-2,4-dihydroxy-nicotinonitrile | C₉H₁₀N₂O₂ | 194.19 | Product | 1 (Theoretical) |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of substituted pyridones.

Caption: General experimental workflow for pyridone synthesis.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Sodium metal and sodium ethoxide are highly reactive and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Butyronitrile is toxic and flammable. Avoid inhalation and contact with skin.

-

Concentrated hydrochloric acid is corrosive and should be handled with care.

Concluding Remarks

The synthesis of substituted pyridones from butyronitrile and diethyl malonate provides a robust and adaptable method for accessing a diverse range of heterocyclic compounds. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of novel chemical entities with potential therapeutic applications. Further optimization of reaction conditions and exploration of substrate scope can lead to the development of efficient and scalable synthetic routes to valuable pyridone derivatives.

Application Notes and Protocols for the Michael Addition of Diethyl Malonate to α,β-Unsaturated Nitriles

A Note on the Michael Acceptor: The term "butyronitrile" in the context of a Michael addition is likely a misnomer, as butyronitrile (CH₃CH₂CH₂CN) is a saturated nitrile and lacks the necessary α,β-unsaturation to act as a Michael acceptor. The Michael reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogue. It is presumed that an α,β-unsaturated nitrile, such as acrylonitrile (CH₂=CHCN) or crotononitrile (CH₃CH=CHCN), was the intended reactant. The following application notes and protocols are based on the well-documented Michael addition of diethyl malonate to acrylonitrile, which serves as a representative procedure for this class of reactions.

Introduction

The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This application note details the experimental procedure for the base-catalyzed Michael addition of diethyl malonate to an α,β-unsaturated nitrile, specifically acrylonitrile. In this reaction, the enolate of diethyl malonate, acting as the Michael donor, adds to the β-carbon of the acrylonitrile, the Michael acceptor.[1] This reaction is a versatile method for the synthesis of polyfunctionalized molecules, such as the resulting diethyl bis(2-cyanoethyl)malonate, which is a valuable intermediate in the preparation of heterocyclic compounds and other complex organic molecules.[1]

Reaction Mechanism

The reaction proceeds via a conjugate addition pathway. A base is used to deprotonate the acidic α-hydrogen of diethyl malonate, forming a resonance-stabilized enolate ion.[1] This enolate then nucleophilically attacks the β-carbon of the electron-deficient acrylonitrile.[1] The resulting intermediate is then protonated to yield the final product.

Data Presentation

The following table summarizes the reactants and reaction conditions for the synthesis of diethyl bis(2-cyanoethyl)malonate.

| Parameter | Value | Reference |

| Michael Donor | Diethyl malonate | [1] |

| Michael Acceptor | Acrylonitrile | [1] |

| Catalyst | Triton B (40% in methanol) | [1][2][3] |

| Solvent | 1,4-Dioxane | [1][2][3] |

| Temperature | 30-40°C (controlled with a water bath) | [1][2][3] |

| Reaction Time | Overnight | [2][3] |

| Work-up | Quenching with ice-water containing HCl | [1][2][3] |

| Purification | Recrystallization or vacuum distillation | [2] |

| Reported Yield | 70-90% (purified) | [2] |

Experimental Protocols

Synthesis of Diethyl bis(2-cyanoethyl)malonate

This protocol is adapted from a standard literature procedure for the cyanoethylation of diethyl malonate.[2]

Materials:

-

Diethyl malonate (81 g, 0.5 mol)[1]

-

Acrylonitrile (55 g, 1.0 mol)[1]

-

Triton B (10 g of a 40% solution in methanol)[1]

-

1,4-Dioxane (100 g)[1]

-

Concentrated Hydrochloric Acid (5 mL)[1]

-

Ice-water (600 mL)[1]

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Water bath

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 81 g of diethyl malonate in 100 g of 1,4-dioxane.[2][3]

-

Add 10 g of a 40% methanol solution of Triton B to the flask.[2][3]

-

Place the flask in a water bath to control the reaction temperature.[2][3]

-

Add 55 g of acrylonitrile dropwise to the reaction mixture over a period of at least 30 minutes. The reaction is highly exothermic, and the internal temperature should be maintained between 30-40°C.[1][2][3]

-

After the addition is complete, stir the reaction mixture overnight at room temperature.[2][3]

-

Pour the reaction mixture into 600 mL of an ice-water mixture containing 5 mL of concentrated hydrochloric acid.[2][3]

-

A white precipitate of diethyl bis(2-cyanoethyl)malonate should form.[1][2]

-

Collect the solid by filtration and wash it with cold water.[2][3]

Purification:

The crude product can be purified by either recrystallization or vacuum distillation.[2]

-

Recrystallization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropyl ether) at an elevated temperature. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

-

Vacuum Distillation: This method is also effective, with a reported boiling point of 174-176°C at 0.5 mmHg for a similar compound.[2]

Mandatory Visualization

Caption: Experimental workflow for the synthesis of diethyl bis(2-cyanoethyl)malonate.

References

Application of Butyronitrile Diethyl Malonate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Butyronitrile diethyl malonate, also known as diethyl (3-cyanopropyl)malonate, is a versatile building block in medicinal chemistry. Its chemical structure, featuring a reactive methylene group activated by two ester functionalities and a nitrile group, allows for its elaboration into a variety of carbocyclic and heterocyclic scaffolds of therapeutic interest. This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound and its analogs in the synthesis of medicinally relevant compounds, particularly anticonvulsant agents.

Application in the Synthesis of GABA Analogs

A significant application of the cyanopropylmalonate scaffold lies in the synthesis of γ-aminobutyric acid (GABA) analogs. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its analogs are a class of drugs with anticonvulsant, analgesic, and anxiolytic properties.[1][2] this compound serves as a key precursor for the introduction of the core structural elements required for this class of molecules.

Synthesis of Pregabalin Precursors

Pregabalin, a potent anticonvulsant drug, is a prime example of a GABA analog whose synthesis can be conceptually linked to cyanopropyl malonate chemistry.[3][4] While direct synthesis from this compound is not the primary industrial route, the synthesis of a key intermediate, (S)-ethyl 3-cyano-5-methylhexanoate, highlights the utility of related cyanomalonate esters.[5] The general synthetic strategy involves the alkylation of a malonate derivative, followed by decarboxylation and reduction of the nitrile to afford the final amino acid structure.

Table 1: Synthesis of a Pregabalin Intermediate via Michael Addition

| Step | Reactants | Reagents & Conditions | Product | Yield | Purity (ee) |

| 1 | Diethyl malonate, 3-Methylbutyraldehyde | Knoevenagel condensation | 2-(3-methylbutenyl)-diethyl malonate | High | N/A |

| 2 | 2-(3-methylbutenyl)-diethyl malonate, Nitromethane | Asymmetric Michael addition with a chiral catalyst | (S)-2-(3-methyl-2-nitromethyl)diethyl n-butylmalonate | Good | Up to 99.7% |

| 3 | (S)-2-(3-methyl-2-nitromethyl)diethyl n-butylmalonate | Acidic conditions, metal | Pregabalin | 45-75% (overall) | >98% |

Data compiled from various synthetic routes described in patent literature.[6]

Experimental Protocols

Protocol 1: Synthesis of a Cyano Diester Intermediate for GABA Analogs

This protocol describes a general method for the alkylation of a malonate ester with a cyanocontaining electrophile, a key step in the synthesis of GABA analog precursors.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

4-Bromobutyronitrile

-

Anhydrous ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

-

To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature with stirring.

-

After the addition is complete, add 4-bromobutyronitrile (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude diethyl (3-cyanopropyl)malonate.

-

Purify the product by vacuum distillation or column chromatography.

Visualizations

Logical Workflow for the Synthesis of Pregabalin

The following diagram illustrates a conceptual synthetic pathway to Pregabalin, highlighting the role of a malonic ester intermediate.

Caption: Synthetic pathway to Pregabalin.

Signaling Pathway: Mechanism of Action of GABA Analogs

GABA analogs like Pregabalin are thought to exert their therapeutic effects by modulating neuronal excitability. While they are structural analogs of GABA, their primary mechanism is not direct agonism at GABA receptors.[2] Instead, they are believed to bind to the α2δ subunit of voltage-gated calcium channels.

Caption: Mechanism of action of Pregabalin.

References

- 1. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 3. drugs.com [drugs.com]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103833562A - Preparation method for asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

Application Note: Knoevenagel Condensation of Butyraldehyde with Diethyl Malonate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Knoevenagel condensation of butyraldehyde with diethyl malonate, a classic carbon-carbon bond-forming reaction. This synthesis is pivotal in the creation of α,β-unsaturated esters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The outlined procedure is based on established methodologies for the condensation of aliphatic aldehydes with active methylene compounds, offering a reproducible and efficient approach.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated product.[1][2] This reaction is a modification of the aldol condensation and is typically catalyzed by a weak base, such as an amine.[1] The active methylene compound, in this case, diethyl malonate, is deprotonated by the base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyraldehyde.[3] Subsequent elimination of a water molecule results in the formation of the desired α,β-unsaturated ester.[4] This application note details a standard laboratory procedure for this transformation.

It is noted that the user's initial request specified "butyronitrile." However, in the context of a Knoevenagel condensation with diethyl malonate, the chemically appropriate reactant is an aldehyde or ketone. Therefore, this document addresses the reaction with butyraldehyde, a common substrate for this type of transformation.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is adapted from established procedures for the Knoevenagel condensation of aliphatic aldehydes.[5]

Materials:

-

Butyraldehyde (Reagent Grade)

-

Diethyl malonate (Reagent Grade)

-

Piperidine (Catalyst)

-

Toluene (Anhydrous)

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Dean-Stark apparatus or equivalent setup for azeotropic removal of water

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add butyraldehyde (1 equivalent), diethyl malonate (1.1 equivalents), and toluene to create an approximately 0.5 M solution.

-

Add a catalytic amount of piperidine (0.05-0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and continuously remove the water generated during the reaction via azeotropic distillation with toluene.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (butyraldehyde) is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Knoevenagel condensation of aliphatic aldehydes with diethyl malonate, which are applicable to the reaction with butyraldehyde.

| Parameter | Value/Condition | Reference |

| Reactants | Butyraldehyde, Diethyl Malonate | General Knowledge |

| Catalyst | Piperidine | [6] |

| Solvent | Toluene (for azeotropic water removal) | [6] |

| Temperature | Reflux | [6] |

| Reaction Time | 11-18 hours (typical for analogous reactions) | [6] |

| Work-up | Aqueous wash followed by drying | [5][6] |

| Purification | Vacuum Distillation or Column Chromatography | General Knowledge |

| Expected Yield | 85-91% (based on similar aliphatic aldehydes) | [5][6] |

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the catalytic cycle of the Knoevenagel condensation of butyraldehyde with diethyl malonate using a base catalyst like piperidine.

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the synthesis and purification of diethyl 2-propylidenemalonate.

Caption: Experimental workflow for the Knoevenagel condensation.

References

Decarboxylation of Butyronitrile Diethyl Malonate Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decarboxylation of malonic ester derivatives is a cornerstone reaction in organic synthesis, enabling the creation of a wide array of substituted carboxylic acids and related structures. When applied to derivatives containing a butyronitrile moiety, this reaction provides a powerful route to valuable intermediates, particularly γ-cyanocarboxylic esters and related compounds. These products are significant building blocks in the synthesis of pharmaceuticals and other complex molecular architectures.

The most common and effective method for the decarboxylation of such esters, especially those sensitive to harsh acidic or basic conditions, is the Krapcho decarboxylation.[1][2] This reaction typically involves heating the substrate in a dipolar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a salt like sodium chloride or lithium chloride and a small amount of water.[3][4] The conditions are generally neutral, selectively cleaving one ester group while leaving other functional groups, including the nitrile, intact.[1]

This document provides detailed protocols and application notes for the decarboxylation of butyronitrile diethyl malonate derivatives, focusing on the widely applicable Krapcho reaction conditions.

Reaction Principles and Mechanism

The Krapcho decarboxylation of a diethyl malonate derivative proceeds via a nucleophilic substitution at the ethyl group of one of the esters by a halide ion (e.g., Cl⁻). This is followed by the elimination of carbon dioxide from the resulting carboxylate intermediate to form a stabilized carbanion, which is then protonated by a water molecule present in the reaction mixture.[1] The nitrile group at the β-position of the malonate enhances the acidity of the α-hydrogen, but the reaction proceeds to remove one of the carboethoxy groups.

The overall transformation for a generic diethyl 2-(2-cyanoethyl)malonate derivative is as follows:

NC-CH₂-CH₂-CH(CO₂Et)₂ → NC-CH₂-CH₂-CH₂-CO₂Et + CO₂ + Et-X

Experimental Protocols

This section details a representative protocol for the Krapcho decarboxylation of a substituted diethyl malonate containing a cyanoethyl group.

Protocol 1: Krapcho Decarboxylation of Diethyl 2-allyl-2-(2-cyanoethyl)malonate

This protocol describes the removal of one carboethoxy group to yield ethyl 2-allyl-4-cyanobutanoate.

Materials and Equipment:

-

Diethyl 2-allyl-2-(2-cyanoethyl)malonate

-

Sodium chloride (NaCl)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Water, deionized

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a temperature controller and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation or column chromatography

Procedure:

-